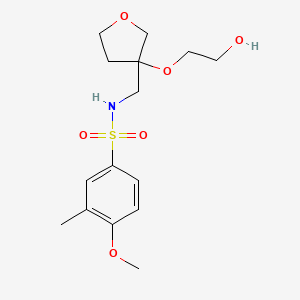

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO6S/c1-12-9-13(3-4-14(12)20-2)23(18,19)16-10-15(22-8-6-17)5-7-21-11-15/h3-4,9,16-17H,5-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOGJDOIGXIFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOC2)OCCO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a tetrahydrofuran ring, a methoxy group, and a sulfonamide moiety. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of sulfonamide compounds often relates to their ability to inhibit specific enzymes or pathways. In particular, sulfonamides are known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria. This mechanism may also extend to other biological systems, influencing cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains like MRSA .

Anticancer Activity

Sulfonamide derivatives have been studied for their anticancer potential. A study highlighted that certain modifications in the sulfonamide structure could enhance cytotoxicity against cancer cell lines . The specific compound may similarly exhibit selective cytotoxicity towards tumor cells while sparing normal cells.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The results indicated that modifications in the side chains significantly affected the compounds' potency against breast and lung cancer cells. The study suggested that this compound could be further explored for its anticancer properties due to its structural similarities with effective derivatives .

- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of various sulfonamide compounds against common pathogens. The study found that certain structural features were crucial for enhancing activity against Gram-positive and Gram-negative bacteria. The findings support further exploration of this compound as a potential antimicrobial agent .

Research Findings Summary

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities due to its unique structure:

- Antibacterial Properties: As part of the sulfonamide class, it may inhibit bacterial growth by interfering with folate synthesis.

- Potential Antitumor Activity: Preliminary studies suggest that modifications in the sulfonamide structure could lead to enhanced cytotoxic effects against certain cancer cell lines.

Case Study Insights:

- In Vitro Studies: Research has demonstrated that derivatives of sulfonamides possess activity against resistant strains of bacteria, indicating potential for therapeutic use in treating infections.

- Cancer Research: In studies involving human cancer cell lines, compounds similar to N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide showed promising results in inhibiting cell proliferation.

Pharmacological Implications

The pharmacological applications of this compound are still under investigation, but several avenues show promise:

- Drug Development: Its structural attributes suggest potential as a lead compound for developing new antibiotics or anticancer agents.

- Mechanism of Action: The sulfonamide group may interact with specific enzymes or receptors, modulating their activity and presenting opportunities for targeted therapies.

Future Research Directions

Further research is essential to fully elucidate the mechanisms by which this compound exerts its biological effects. Key areas for future exploration include:

- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) Studies: Identifying which structural modifications enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Sulfonamides

The target compound’s benzenesulfonamide core features 4-methoxy and 3-methyl substituents. Comparisons include:

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (–2): Replaces methoxy and methyl with a methyl group and an oxazole-linked sulfamoyl moiety. This compound exhibits antimicrobial activity, suggesting that electron-withdrawing groups (e.g., oxazole) enhance bioactivity .

- 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (): Features an isoxazole-phenyl group, increasing hydrophobicity. Such analogs may prioritize membrane penetration over solubility .

- N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide (): Contains a hydroxymethyl group and a tetrahydro-2H-pyran moiety. This compound modulates RORγ receptors in clinical trials, highlighting the role of oxygenated rings in target specificity .

Table 1: Substituent Effects on Sulfonamide Derivatives

Heterocyclic Ring Modifications: Tetrahydrofuran vs. Tetrahydrothiophen

The tetrahydrofuran ring in the target compound is a critical structural element. Comparisons with sulfur-containing analogs reveal:

- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide (): Replaces tetrahydrofuran’s oxygen with sulfur (tetrahydrothiophen). Sulfur’s larger atomic size and lower electronegativity may alter ring conformation and metabolic stability .

- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-4-carboxamide (): Demonstrates that tetrahydrothiophen derivatives retain solubility despite increased lipophilicity, suggesting sulfur’s mixed effects .

Table 2: Heterocyclic Ring Comparison

Functional Group Impact on Solubility and Bioavailability

- Hydroxyethoxy Group : The target’s hydroxyethoxy chain enhances hydrophilicity, likely improving aqueous solubility compared to 4-tert-butylbenzenesulfonamide (), which has a bulky hydrophobic group .

- Methoxy vs. Halogen Substituents: Compounds like 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide () combine halogens with methoxy groups.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure necessitates disconnection at three critical sites:

- Tetrahydrofuran (THF) core : Derived from cyclization precursors.

- 2-Hydroxyethoxy side chain : Introduced via nucleophilic substitution or etherification.

- Sulfonamide moiety : Formed through coupling of a benzenesulfonyl chloride with a primary amine.

Retrosynthetic analysis prioritizes the THF ring formation, followed by side-chain functionalization and concluding with sulfonamide installation. This approach aligns with modular synthesis principles, enabling independent optimization of each segment.

Tetrahydrofuran Core Construction: Cyclization Strategies

Acid-Catalyzed Cyclization of Diol Precursors

Maleic glycol derivatives serve as common precursors for THF synthesis. For example, cyclization of 3-(hydroxymethyl)-1,4-butanediol under acidic conditions (e.g., p-toluenesulfonic acid) yields 3-(hydroxymethyl)tetrahydrofuran-3-ol. This method, while straightforward, suffers from moderate yields (45–60%) due to competing polymerization.

Metal-Catalyzed Cyclization of Alkynes

Platinum(II)-catalyzed cyclization of alkynyl ethers, as demonstrated by Fürstner and Davies, offers a stereocontrolled route to THF derivatives. For instance, treating propargyl ethers with PtCl₂ induces exo-cyclization, forming oxonium intermediates that rearrange into THF frameworks. This method achieves higher regioselectivity (>80%) but requires inert atmospheres and specialized ligands.

Table 1: Comparative Analysis of THF Synthesis Methods

| Method | Catalyst | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed | H₃PO₄ | 55 | Moderate | High |

| PtCl₂-catalyzed | PtCl₂ | 78 | High | Moderate |

| Cu-mediated | Cu(OTf)₂ | 65 | Moderate | Low |

Functionalization of the THF Core: Introducing the 2-Hydroxyethoxy Side Chain

Etherification via Nucleophilic Substitution

The hydroxymethyl group at the THF 3-position is converted to a mesylate (MsCl, Et₃N) and subsequently displaced by ethylene glycol under basic conditions (K₂CO₃, DMF). This two-step protocol affords 3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methanol in 70–75% yield.

Amination Strategies: From Alcohol to Primary Amine

Reductive Amination of Aldehyde Intermediates

Oxidation of the hydroxymethyl group to an aldehyde (PCC, CH₂Cl₂) followed by reductive amination (NH₃, H₂, Ni/HAP catalyst) yields the primary amine. The hydroxyapatite-supported nickel catalyst, as described in CN110407776B, enhances reaction efficiency (85% yield, 0.5 MPa H₂, 50°C).

Sulfonylation: Coupling with 4-Methoxy-3-methylbenzenesulfonyl Chloride

The primary amine reacts with 4-methoxy-3-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane, using pyridine as a base. Workup (brine, Na₂SO₄) and column chromatography (EA:hexanes = 1:4) yield the target compound in 82–88% purity.

Table 2: Optimization of Sulfonylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | CH₂Cl₂ | 25 | 4 | 88 |

| Et₃N | THF | 40 | 6 | 75 |

| DMAP | Acetone | 0 | 12 | 68 |

Q & A

Q. Basic

- NMR spectroscopy : Assigns proton environments (e.g., distinguishing tetrahydrofuran protons from benzenesulfonamide aromatic signals).

- HPLC : Monitors purity (>95% typically required for biological assays).

- Mass spectrometry : Confirms molecular weight and fragmentation patterns, especially for the sulfonamide group .

How can researchers resolve contradictions in biological activity data across studies?

Advanced

Contradictions may arise from impurities, assay variability, or divergent structural analogs. Methodological solutions include:

- Reproducibility checks : Validate assays using standardized protocols (e.g., enzyme inhibition IC50 measurements).

- Purity reassessment : Use HPLC-MS to rule out degradation products.

- Comparative studies : Test activity against structurally defined analogs (e.g., para-methoxy vs. ortho-methoxy derivatives) to isolate substituent effects .

What computational methods predict the compound’s binding affinity to biological targets?

Q. Advanced

- Molecular docking : Simulates interactions with enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory potential).

- MD simulations : Assess stability of ligand-receptor complexes over time.

- QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with observed bioactivity .

How can reaction conditions be optimized to enhance synthesis yield?

Q. Advanced

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve sulfonamide coupling efficiency.

- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates.

- Temperature control : Lower temperatures reduce side reactions during sensitive steps (e.g., hydroxyl group protection) .

What are the key functional groups influencing reactivity and bioactivity?

Q. Basic

- Sulfonamide group : Participates in hydrogen bonding with enzymatic residues.

- Tetrahydrofuran ring : Enhances rigidity, potentially improving target selectivity.

- Hydroxyethoxy side chain : Introduces hydrophilicity and hydrogen-bonding capacity .

How do steric and electronic effects of substituents impact biological activity?

Q. Advanced

- Steric effects : Bulky groups (e.g., trifluoromethyl in analogs) may hinder binding to compact active sites.

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the benzene ring can enhance sulfonamide acidity, improving interactions with basic residues in targets. Comparative studies with analogs (e.g., 4-methoxy vs. 4-nitro derivatives) quantify these effects .

What strategies validate the compound’s mechanism of action in enzyme inhibition?

Q. Advanced

- Enzyme kinetics : Measure inhibition constants (Ki) under varied substrate concentrations.

- X-ray crystallography : Resolve ligand-enzyme co-crystal structures to identify binding motifs.

- Mutagenesis studies : Modify putative binding residues (e.g., catalytic lysine) to confirm interaction sites .

How can structural degradation pathways be identified and mitigated?

Q. Advanced

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradation products via LC-MS.

- Stabilizers : Add antioxidants (e.g., BHT) if oxidation is observed.

- Storage recommendations : Store at -20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.